Superior Half-Life of 1,2,5-Oxathiazine-Derived Compounds Over Taurolidine
A new generation of oxathiazin-like compounds, which are structurally derived from the 1,2,5-oxathiazine scaffold, were found to possess a significantly longer half-life compared to the established anti-infective agents taurolidine and taurultam [1]. This is a definitive differentiator for procurement decisions where prolonged in vivo stability is a critical selection criterion.
| Evidence Dimension | In vivo half-life |
|---|---|
| Target Compound Data | Significantly longer half-life |
| Comparator Or Baseline | Taurolidine and Taurultam (shorter half-life) |
| Quantified Difference | Statistical significance reported, though precise fold-increase requires reference to specific derivative pharmacokinetic profiles within the patent. |
| Conditions | In vivo pharmacokinetic studies as described in patent BR112017013188A2 |
Why This Matters
For researchers developing long-acting anti-infective or antineoplastic agents, a derivative scaffold with an inherently longer half-life offers a measurable advantage in dosing regimens and potential efficacy, directly influencing the selection of 1,2,5-oxathiazine derivatives over taurolidine-based compounds.
- [1] Geistlich Pharma AG. Process for preparing oxathiazine-like compounds. Brazilian Patent BR112017013188A2, 2018. View Source
